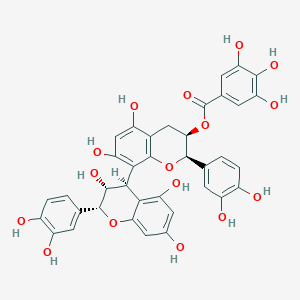

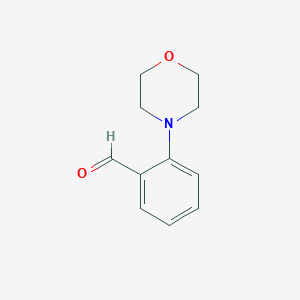

Procyanidin B2 3'-O-gallate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Procyanidin B2 3,3’-di-O-gallate (B2G2) is a component of grape seed extract that inhibits the growth of human prostate carcinoma cell lines . It targets cancer stem cells (CSCs) in prostate cancer (PCa), suppressing the constitutive as well as Jagged1 (Notch1 ligand)-induced activated Notch1 pathway .

Synthesis Analysis

Procyanidin B2 and B3 gallate derivatives, including 3-O-gallate, 3"-O-gallate, and 3,3"-di-O-gallate, were synthesized using equimolar condensation mediated by Yb (OTf)3 . The synthesized compounds showed significant antitumor effects against human prostate PC-3 cell lines .Molecular Structure Analysis

The structure of Procyanidin B2 3’-O-gallate was elucidated by analyzing nuclear magnetic resonance spectroscopic data and LC/MS analysis .Chemical Reactions Analysis

Procyanidin B2 3’-O-gallate has been found to exhibit strong antioxidant efficacy and block glutamate-mediated increase in the reactive oxygen species (ROS) accumulation .Physical And Chemical Properties Analysis

The molecular formula of Procyanidin B2 3’-O-gallate is C44H34O20 with a molecular weight of 882.73 .Applications De Recherche Scientifique

Anticancer Potential Research indicates that procyanidin B2 3'-O-gallate exhibits significant anticancer properties. In one study, it was identified as a major active constituent causing growth inhibition and apoptotic death in human prostate carcinoma cells. This compound demonstrated dose-dependent effects and was noted for its particular efficacy against prostate cancer (Agarwal et al., 2007). Additionally, another study found that gallate esterification of procyanidin B2 enhances its anti-cancer activity, particularly against androgen-dependent human prostate carcinoma cells (Chou et al., 2010).

Anti-Inflammatory and Immune Modulation Procyanidin B2 3'-O-gallate shows promise in modulating immune responses. A study revealed that it significantly inhibits the production of interferon-gamma and interleukin-17 in T cells, suggesting a potential role in Th1/Th17-mediated diseases such as inflammatory and autoimmune diseases (Tanaka et al., 2017).

Antioxidant Activity Several studies have documented the antioxidant properties of procyanidin B2 3'-O-gallate. It has been shown to possess strong antioxidant activity, effectively scavenging free radicals and inhibiting lipid peroxidation (Wang et al., 2000).

Neuroprotective Effects Research has also explored the neuroprotective effects of procyanidin B2 3'-O-gallate. It was found to enhance the survival of cells challenged with oxidative stress, suggesting its potential in preventing neurodegenerative diseases (Chen et al., 2022).

Inhibition of DNA Methyltransferase Procyanidin B2 3'-O-gallate has been identified as a potent inhibitor of DNA methyltransferase, an enzyme involved in epigenetic modifications, demonstrating its potential in cancer therapy (Shilpi et al., 2015).

Orientations Futures

The synthetic B2G2 will stimulate more research on prostate and possibly other malignancies in preclinical models and clinical translation . The extract of R. elliptica seeds containing procyanidin B2 3"-O-gallate, which is a strong neuroprotective component, can be used as a functional food for attenuating and regulating neurological disorders .

Propriétés

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFKNLZNDSEVBZ-BTWXELLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin B2 3'-O-gallate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)